N2-Propylpyridine-2,3-diamine
CAS No.: 439571-80-9
Cat. No.: VC4509408
Molecular Formula: C8H13N3
Molecular Weight: 151.213
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 439571-80-9 |
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Molecular Formula | C8H13N3 |
Molecular Weight | 151.213 |
IUPAC Name | 2-N-propylpyridine-2,3-diamine |
Standard InChI | InChI=1S/C8H13N3/c1-2-5-10-8-7(9)4-3-6-11-8/h3-4,6H,2,5,9H2,1H3,(H,10,11) |
Standard InChI Key | QLIOGACEAYALGF-UHFFFAOYSA-N |
SMILES | CCCNC1=C(C=CC=N1)N |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
N2-Propylpyridine-2,3-diamine is characterized by its pyridine backbone substituted with an amino group at positions 2 and 3 and a propyl chain attached to the nitrogen at position 2. Key identifiers include:
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IUPAC Name: 2-N-propylpyridine-2,3-diamine
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SMILES: CCCNC1=NC=CC=C1N
The compound’s planar pyridine ring and electron-rich amino groups enable diverse reactivity, including hydrogen bonding and coordination with metal ions.
Spectral Data
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NMR: NMR (400 MHz, CDCl) exhibits signals at δ 1.02 (t, 3H, CH), 1.65 (m, 2H, CH), 3.35 (t, 2H, NCH), 6.45 (d, 1H, pyridine-H), and 7.20 (m, 2H, pyridine-H) .
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Mass Spectrometry: HRMS (ESI+) calculated for : 151.1103; observed: 151.1109.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The most efficient route involves the reduction of N-propyl-3-nitropyridin-2-amine using hydrogen gas and palladium on carbon (Pd/C) in a dichloromethane or toluene solvent. Key steps include:
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Nitration: Pyridine is nitrated at the 3-position using fuming nitric acid.
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Alkylation: The nitro intermediate reacts with propylamine to introduce the N-propyl group.
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Reduction: Catalytic hydrogenation (1–2 atm H, 50–60°C, 2 hours) converts the nitro group to an amine .
Yield: 75–85% after purification via column chromatography (silica gel, chloroform/methanol eluent) .
Industrial Optimization
Large-scale production employs continuous flow reactors to enhance efficiency:
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Conditions: 10% Pd/C catalyst, toluene solvent, 60°C, 5 bar H.
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Throughput: 1.2 kg/L·h with >90% purity after distillation .
Physicochemical Properties
Thermal and Solubility Profile
Property | Value |
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Melting Point | 98–100°C |
Boiling Point | 285°C (dec.) |
Solubility in Water | 1.2 g/L (25°C) |
LogP (Octanol/Water) | 1.45 |
The compound’s moderate lipophilicity (LogP = 1.45) suggests balanced membrane permeability, making it suitable for drug design .
Reactivity
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Oxidation: Forms nitroso derivatives with KMnO in acidic conditions.
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Reduction: Yields pyridine-2,3-diamine upon hydrogenolysis.
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Coordination Chemistry: Acts as a bidentate ligand for transition metals (e.g., Cu, Fe).
Bacterial Strain | MIC (µg/mL) |
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Staphylococcus aureus | 12.5 |
Escherichia coli | 25.0 |
Pseudomonas aeruginosa | 50.0 |
Mechanistic studies suggest disruption of bacterial cell membrane integrity.
Anticancer Activity
Preliminary assays against human cancer cell lines reveal moderate cytotoxicity:
Cell Line | IC (µM) |
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MCF-7 (Breast) | 45.2 |
A549 (Lung) | 52.8 |
HepG2 (Liver) | 48.5 |
Apoptosis induction via caspase-3 activation has been proposed.
Industrial and Research Applications
Pharmaceutical Intermediate
N2-Propylpyridine-2,3-diamine serves as a precursor for:
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Antiviral Agents: Analogous pyridine diamines inhibit HIV-1 reverse transcriptase (IC = 0.8 µM) .
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Antidepressants: Functionalization yields serotonin reuptake inhibitors .
Materials Science
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Coordination Polymers: Forms porous frameworks with Cu for gas storage (CO uptake: 2.8 mmol/g at 298 K).
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Catalysis: Palladium complexes catalyze Suzuki-Miyaura coupling (Yield: 92–98%) .
Comparison with Structural Analogs
Substituent Effects on Bioactivity
Compound | Substituent | LogP | MIC (µg/mL)* |
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N2-Methylpyridine-2,3-diamine | Methyl | 0.98 | 25.0 |
N2-Ethylpyridine-2,3-diamine | Ethyl | 1.20 | 18.5 |
N2-Propylpyridine-2,3-diamine | Propyl | 1.45 | 12.5 |
The propyl group enhances lipophilicity and antimicrobial potency due to increased membrane penetration.
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